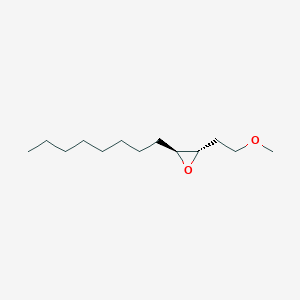
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This particular compound features a methoxyethyl group and an octyl group attached to the oxirane ring, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(2-methoxyethyl)-3-octyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired stereoisomer. The reaction conditions often include:
Alkene precursor: (2S,3S)-2-(2-methoxyethyl)-3-octene
Catalyst: Titanium isopropoxide and diethyl tartrate
Oxidizing agent: tert-Butyl hydroperoxide
Solvent: Dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents may vary based on cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The strained three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The epoxide ring can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like lithium aluminum hydride or sodium borohydride in solvents like ether.
Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido alcohols or amino alcohols.
Reduction: Formation of diols.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3S)-2-(2-methoxyethyl)-3-octyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can interact with various molecular targets, including enzymes and receptors, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(2-methoxyethyl)-3-octyloxirane
- (2S,3S)-2-(2-methoxyethyl)-3-hexyloxirane
- (2S,3S)-2-(2-ethoxyethyl)-3-octyloxirane
Uniqueness
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane is unique due to its specific stereochemistry and the presence of both methoxyethyl and octyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61178-30-1 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12-13(15-12)10-11-14-2/h12-13H,3-11H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
IKWJXDIBNHMCNQ-STQMWFEESA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](O1)CCOC |
Canonical SMILES |
CCCCCCCCC1C(O1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


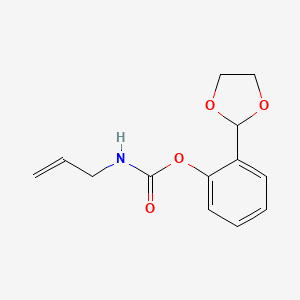
![8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride](/img/structure/B14579189.png)

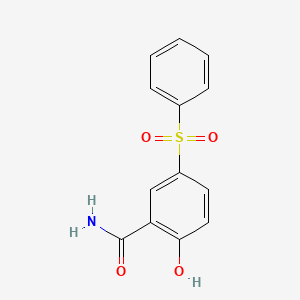
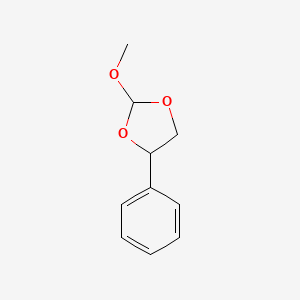
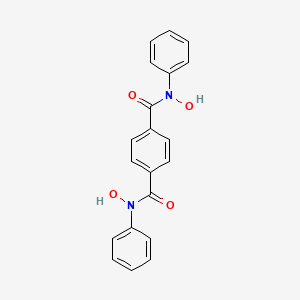
![Methyl 2-[(chloroacetyl)oxy]-5-nitrobenzoate](/img/structure/B14579220.png)
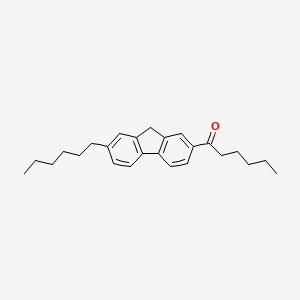
![[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14579226.png)
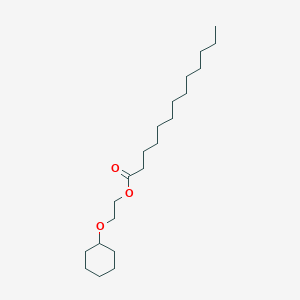
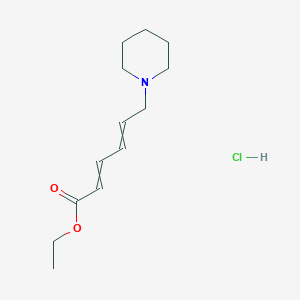
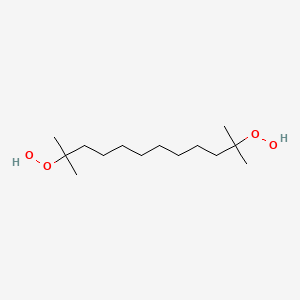
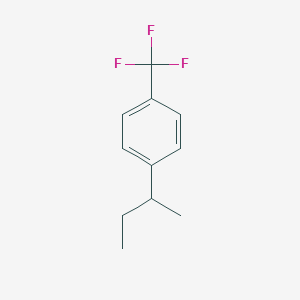
![Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate](/img/structure/B14579266.png)
